molecular formula C11H14N2O B1313109 [(5-Methoxy-1H-indol-2-yl)methyl]methylamine CAS No. 91180-69-7

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine

Cat. No.: B1313109
CAS No.: 91180-69-7
M. Wt: 190.24 g/mol
InChI Key: ADUALTRHQFEHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Properties and Classification

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine possesses a distinctive molecular architecture that places it within the substituted tryptamine family. The compound exhibits a molecular formula of C₁₁H₁₄N₂O with a molecular weight of 190.24 grams per mole, representing a methylated derivative of the parent indole-2-methanamine structure. The molecule features a characteristic indole ring system, which consists of a benzene ring fused to a pyrrole ring, forming the foundational bicyclic aromatic heterocycle that defines all indole compounds.

The structural framework incorporates several key functional groups that contribute to its chemical behavior and biological activity. The methoxy group (-OCH₃) is positioned at the 5-carbon of the indole ring, providing electron-donating properties that influence the compound's reactivity and receptor binding characteristics. The side chain contains a methylene bridge connecting the indole ring to a methylated amine group, creating a two-carbon spacer that is characteristic of tryptamine derivatives.

The three-dimensional conformation of this compound allows for specific spatial arrangements that facilitate molecular recognition processes. The indole ring system maintains planarity, while the side chain exhibits conformational flexibility around the carbon-nitrogen bonds. This structural arrangement enables the compound to adopt various conformations necessary for interaction with biological targets, particularly those involving receptor binding sites that recognize tryptamine-like molecules.

The compound's classification within the broader category of heterocyclic organic compounds reflects its complex aromatic nature. As a member of the indole family, it shares fundamental structural characteristics with neurotransmitters such as serotonin and melatonin, though the specific substitution pattern creates unique pharmacological properties. The presence of both methoxy and methylamine substituents distinguishes this compound from simpler indole derivatives and places it among the more structurally complex tryptamine analogs.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 91180-69-7, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 1-(5-Methoxy-1H-indol-2-yl)-N-methylmethanamine and (5-methoxy-1H-indol-2-yl)methylamine, reflecting different approaches to describing the molecular connectivity.

Identification Parameter Value
Chemical Abstracts Service Number 91180-69-7
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
International Chemical Identifier InChI=1S/C11H14N2O/c1-12-7-10-6-8-4-5-9(14-2)3-11(8)13-10/h3-6,12-13H,7H2,1-2H3
Simplified Molecular Input Line Entry System COC1=CC2=C(C=C1)NC(=C2)CNC
International Chemical Identifier Key SCHEMBL9515346

The compound's spectroscopic identification relies on characteristic absorption patterns that reflect its aromatic indole structure and functional group arrangement. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the methoxy protons, the methylamine nitrogen, and the various aromatic carbons within the indole ring system. Mass spectrometry provides molecular ion peaks consistent with the calculated molecular weight, while fragmentation patterns offer insights into the compound's structural stability and preferred cleavage sites.

The stereochemical considerations for this compound are relatively straightforward, as the molecule lacks chiral centers that would create enantiomeric forms. The planar nature of the indole ring system constrains the overall molecular geometry, while the side chain methylamine group can adopt various rotational conformations around the carbon-nitrogen single bond. This conformational flexibility influences the compound's binding affinity and selectivity for different biological targets.

Database entries across multiple chemical information systems provide comprehensive documentation of the compound's properties and related research. PubChem maintains detailed records including computed descriptors, chemical vendors, and associated research publications. The compound's inclusion in specialized databases for tryptamine derivatives facilitates comparative studies with structurally related molecules and supports systematic structure-activity relationship investigations.

Historical Context in Indole Chemistry

The development of indole chemistry traces back to the mid-nineteenth century when German chemist Adolf von Baeyer first isolated indole through the treatment of indigo dye with oleum in 1866. This foundational work established the indole nucleus as a fundamental building block in organic chemistry and laid the groundwork for subsequent investigations into substituted indole derivatives. The name "indole" itself reflects this historical origin, combining "indigo" and "oleum" to commemorate the circumstances of its discovery.

The progression from simple indole to complex derivatives like this compound represents over a century of methodical chemical exploration. Early twentieth-century research focused on understanding the basic reactivity patterns of the indole ring system, particularly its susceptibility to electrophilic substitution at the 3-position. These fundamental studies provided the mechanistic understanding necessary for developing controlled synthetic approaches to more complex indole derivatives.

The recognition of indole's biological significance emerged gradually through the discovery of naturally occurring indole alkaloids. Tryptophan, identified as an essential amino acid containing the indole nucleus, demonstrated the fundamental importance of this structural motif in biological systems. Subsequent identification of serotonin as a neurotransmitter derived from tryptophan established the indole ring as a key pharmacophore in neurochemistry. These discoveries motivated intensive research into synthetic indole derivatives as potential pharmaceutical agents.

The specific development of methoxy-substituted indoles gained momentum in the latter half of the twentieth century as researchers explored the effects of electron-donating substituents on indole reactivity and biological activity. The 5-methoxy substitution pattern became particularly significant following the identification of naturally occurring compounds such as 5-methoxy-dimethyltryptamine in various plant species. This natural precedent validated the biological relevance of 5-methoxyindole derivatives and encouraged synthetic efforts to create related compounds with modified side chains.

Contemporary indole chemistry encompasses sophisticated synthetic methodologies capable of introducing complex substitution patterns with high selectivity. The synthesis of this compound represents the application of these advanced techniques to create precisely functionalized derivatives. Modern approaches typically employ palladium-catalyzed coupling reactions, advanced protecting group strategies, and selective reduction methods to achieve the desired substitution patterns while maintaining the integrity of the indole nucleus.

Position in Tryptamine Derivative Classification Systems

This compound occupies a specific niche within the comprehensive classification system for tryptamine derivatives. Substituted tryptamines, also known as serotonin analogs, represent a large family of organic compounds characterized by an indole ring connected to an amino group through a two-carbon side chain. The systematic classification of these compounds considers three primary structural elements: modifications to the indole ring, alterations to the side chain, and substitutions at the amino group.

The compound belongs to the subclass of 5-substituted tryptamines, specifically those bearing methoxy groups at the 5-position of the indole ring. This substitution pattern significantly influences the electronic properties of the indole system by increasing electron density through resonance donation from the methoxy oxygen. The 5-methoxy substitution is found in numerous biologically active compounds, including naturally occurring alkaloids and synthetic pharmaceuticals, establishing this structural motif as pharmacologically relevant.

Classification Level Category Specific Assignment
Primary Class Substituted Tryptamines 5-Methoxy derivatives
Ring Substitution 5-Methoxyindole Single methoxy group
Side Chain 2-Position attachment Indol-2-yl linkage
Nitrogen Substitution Monomethylated N-methylamine
Functional Group Primary amine derivative Methylated primary amine

The side chain characteristics of this compound distinguish it from classical tryptamines, which typically feature attachment at the 3-position of the indole ring. The 2-position attachment creates a different spatial relationship between the indole nucleus and the amino group, potentially altering binding interactions with biological targets. This structural variation places the compound in a specialized category of 2-substituted indole derivatives that exhibit distinct pharmacological profiles compared to their 3-substituted counterparts.

The methylation state of the terminal amino group further refines the compound's classification within tryptamine derivative systems. This compound contains a secondary amine resulting from N-methylation of the primary amine precursor. This modification typically enhances lipophilicity and may improve membrane permeability while altering receptor binding selectivity. The combination of 5-methoxy substitution and N-methylation creates a unique pharmacophore that distinguishes this compound from both unmethylated analogs and fully dimethylated derivatives.

Contemporary classification systems for tryptamine derivatives increasingly incorporate computational approaches that consider three-dimensional molecular properties alongside traditional structural features. This compound's computed descriptors, including molecular volume, surface area, and electrostatic potential distribution, provide quantitative parameters for systematic comparison with related compounds. These computational classifications facilitate the identification of structure-activity relationships and support the rational design of derivatives with enhanced biological properties.

Properties

IUPAC Name

1-(5-methoxy-1H-indol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-7-9-5-8-6-10(14-2)3-4-11(8)13-9/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUALTRHQFEHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Halogenated or sulfonylated indole derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Precursor
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine serves as a precursor in the synthesis of various pharmacologically active compounds. Notably, it is involved in the development of melatonin receptor ligands and serotonin analogs, which are crucial for addressing sleep disorders and mood regulation. The compound's structure allows for modifications that enhance its affinity for these receptors, making it a valuable asset in drug discovery.

Case Studies
Research has demonstrated that derivatives of this compound exhibit improved selectivity and potency towards melatonin receptors. For instance, studies on structurally similar indole derivatives have shown enhanced binding affinities, indicating the potential for developing more effective therapeutic agents .

Biochemical Analysis

Enzyme Interaction
The compound interacts with various enzymes, notably myeloperoxidase, where it acts as an inhibitor. This inhibition reduces the formation of hypochlorous acid, thereby mitigating oxidative stress and inflammation within cells. Such mechanisms are vital in understanding diseases characterized by chronic inflammation.

Cellular Effects
this compound influences several cellular processes, including gene expression and cell signaling pathways. Its role in modulating oxidative stress responses highlights its potential use in research focused on cellular metabolism and disease mechanisms.

Chemical Biology

Tool Compound
This compound is utilized as a tool in chemical biology to probe biological pathways involving indole derivatives. Its ability to modify signaling pathways makes it suitable for studying neurotransmitter functions and receptor binding dynamics .

Research Findings
Studies have shown that indole derivatives can significantly affect receptor activity. For example, modifications at specific positions on the indole ring can lead to variations in activity at serotonin receptors, suggesting that this compound could be tailored for specific biological interactions .

Industrial Applications

Synthesis of Dyes and Pigments
In addition to its biological applications, this compound is also employed in industrial settings for synthesizing dyes and pigments. Its chemical properties facilitate the production of vibrant colors used in various materials.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Starting Material Preparation: The synthesis begins with 5-methoxyindole obtained through Fischer indole synthesis.
  • Formylation Reaction: A formyl group is introduced at the 2-position.
  • Reductive Amination: The formylated intermediate undergoes reductive amination with methylamine to yield the final product.

Industrial Production

For industrial applications, similar synthetic routes are optimized for higher yields and purity using continuous flow reactors and automated platforms to enhance efficiency.

Mechanism of Action

The mechanism of action of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine involves its interaction with specific molecular targets, such as melatonin and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes . The methoxy group at the 5-position enhances its binding affinity and selectivity towards these receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(2,3-Dihydro-1H-indol-5-ylmethyl)amine
  • Structure : Features a saturated dihydroindole ring with a methylamine group at the 5-position.
  • Synthesis : Prepared via simultaneous deprotection of phthalimide and acetyl groups from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, confirmed by NMR, IR, and mass spectrometry .
2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine
  • Structure : Contains a 5-methoxyindole core with an ethylamine side chain at the 3-position and a methyl group at the 1-position.
  • Pharmacology : Shares structural similarity with serotonin and melatonin, suggesting possible activity in neurological pathways .
1-(5-Methoxy-1H-indol-2-yl)methanamine Methanesulfonate
  • Structure : A methanesulfonate salt derivative of the parent compound, enhancing solubility for pharmacological studies.

Pharmacological Activity Comparisons

Melatonin Receptor Affinity
  • Hybrid Compounds: N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine (from ) demonstrates multitarget activity, inhibiting acetylcholinesterase (AChE, IC₅₀ = 0.35 µM) and monoamine oxidase (MAO-B, IC₅₀ = 43 nM), highlighting the versatility of indole derivatives in neurodegenerative disease therapy .
Antimicrobial and Antioxidant Activity

    Biological Activity

    [(5-Methoxy-1H-indol-2-yl)methyl]methylamine, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on various research findings.

    Overview of Indole Derivatives

    Indole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a methoxy group at the 5-position enhances the pharmacological profile of these compounds, potentially influencing their interaction with biological targets.

    Target Interaction

    This compound exhibits significant interactions with various biological targets. Notably, it has been reported to inhibit myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species (ROS) and inflammatory mediators. By inhibiting MPO, this compound reduces oxidative stress and inflammation in cellular environments.

    Biochemical Pathways

    The compound's interaction with MPO leads to alterations in several biochemical pathways. It modulates oxidative stress responses and influences cellular signaling pathways related to inflammation and apoptosis. This modulation can impact gene expression and cellular metabolism, contributing to its therapeutic potential .

    In Vitro Studies

    A series of in vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown promising results against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating significant antiproliferative activity .

    Cell LineIC50 Value (µM)Reference
    MCF712.50
    HepG20.71
    A3754.2

    Animal Models

    In animal models, the compound has demonstrated dose-dependent effects on inflammation markers. At lower doses, it effectively inhibits MPO activity without significant adverse effects, suggesting a favorable safety profile for potential therapeutic use.

    Pharmacokinetics and Metabolism

    The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through active transport mechanisms and shows specific subcellular localization which may enhance its efficacy against targeted pathways .

    Chemical Reactions and Stability

    The compound undergoes various chemical reactions such as oxidation and reduction. Its stability is crucial for maintaining biological activity; studies indicate that while it remains stable under certain conditions, prolonged exposure can lead to degradation affecting its efficacy .

    Applications in Medicinal Chemistry

    Due to its unique properties, this compound serves as a precursor for synthesizing pharmacologically active compounds such as melatonin receptor ligands. Its role in drug design highlights its potential in developing new therapeutic agents targeting sleep disorders and inflammatory diseases .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.